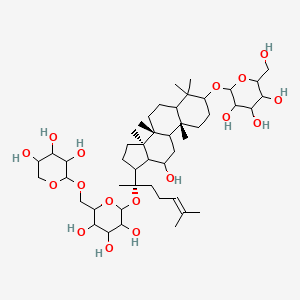
Ginsenoside C-Mx1; Gynosaponin I; Gypenoside IX
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ginsenoside C-Mx1: Gynosaponin I and Gypenoside IX , is a natural dammarane-type triterpene saponin. . This compound is known for its diverse biological activities and has been extensively studied for its potential health benefits.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Ginsenoside C-Mx1 involves the extraction and purification from Gynostemma pentaphyllum. The process typically includes the following steps :
Extraction: The plant material is dried and powdered. It is then subjected to solvent extraction using solvents like methanol or ethanol.
Concentration: The extract is concentrated under reduced pressure to remove the solvent.
Purification: The concentrated extract is purified using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of Ginsenoside C-Mx1 follows similar steps but on a larger scale. The use of advanced extraction and purification technologies ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Ginsenoside C-Mx1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Ginsenoside C-Mx1 can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Ginsenoside C-Mx1 has a wide range of scientific research applications, including :
Chemistry: It is used as a reference compound in the study of saponins and their chemical properties.
Biology: It is studied for its effects on cellular processes, including apoptosis, cell proliferation, and differentiation.
Medicine: It has potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: It is used in the development of health supplements and functional foods due to its potential health benefits.
Mechanism of Action
The mechanism of action of Ginsenoside C-Mx1 involves multiple molecular targets and pathways . It exerts its effects by modulating various signaling pathways, including:
Apoptosis Pathway: It induces apoptosis in cancer cells by activating caspases and promoting the release of cytochrome c from mitochondria.
Anti-inflammatory Pathway: It inhibits the production of pro-inflammatory cytokines and reduces inflammation by modulating the NF-κB signaling pathway.
Antioxidant Pathway: It enhances the activity of antioxidant enzymes and reduces oxidative stress by scavenging free radicals.
Comparison with Similar Compounds
Ginsenoside C-Mx1 is unique compared to other similar compounds due to its specific chemical structure and biological activities . Similar compounds include:
Ginsenoside Rb1: Found in , it has similar anti-cancer and anti-inflammatory properties but differs in its specific molecular targets and pathways.
Gypenoside XVII: Another compound from , it shares some biological activities with Ginsenoside C-Mx1 but has a different chemical structure.
Ginsenoside Rh2: Known for its anti-cancer properties, it is structurally different from Ginsenoside C-Mx1 and has distinct mechanisms of action.
Properties
Molecular Formula |
C47H80O17 |
|---|---|
Molecular Weight |
917.1 g/mol |
IUPAC Name |
2-(hydroxymethyl)-6-[[(8R,10R,14R)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[3,4,5-trihydroxy-6-[(3,4,5-trihydroxyoxan-2-yl)oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol |
InChI |
InChI=1S/C47H80O17/c1-22(2)10-9-14-47(8,64-42-39(58)36(55)34(53)27(62-42)21-60-40-37(56)32(51)25(50)20-59-40)23-11-16-46(7)31(23)24(49)18-29-44(5)15-13-30(43(3,4)28(44)12-17-45(29,46)6)63-41-38(57)35(54)33(52)26(19-48)61-41/h10,23-42,48-58H,9,11-21H2,1-8H3/t23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,44-,45+,46+,47-/m0/s1 |
InChI Key |
ZTQSADJAYQOCDD-NWZNWSFHSA-N |
Isomeric SMILES |
CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)O)C)C)O)C)OC6C(C(C(C(O6)COC7C(C(C(CO7)O)O)O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


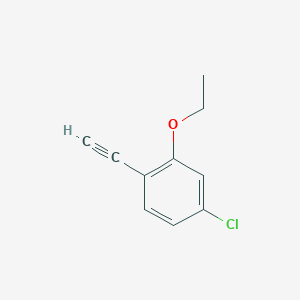
![5-[2-(Tert-butylamino)acetyl]-2-hydroxybenzaldehyde hydrochloride](/img/structure/B14780267.png)
![tert-butyl N-[1-(5-bromo-4-methylpyridin-2-yl)ethyl]carbamate](/img/structure/B14780287.png)


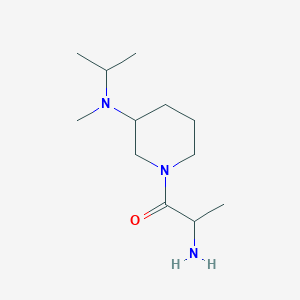
![(4S,7R)-4,7-dihydroxy-4-(1-hydroxyethyl)-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14780305.png)
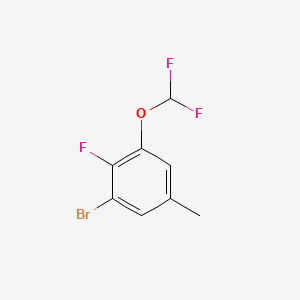
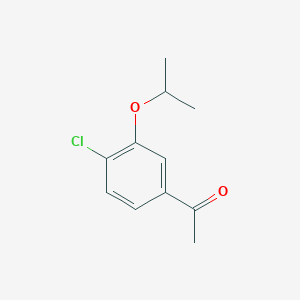

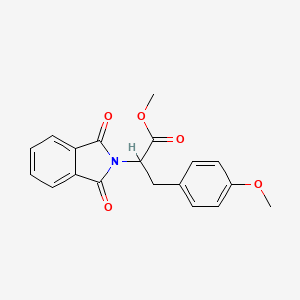
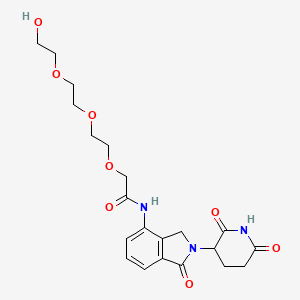

![2-hydroxypropane-1,2,3-tricarboxylic acid;(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3H-indole-3-carboxylate](/img/structure/B14780340.png)
